molecular formula C10H11N3O2S2 B2464072 N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 393572-02-6

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2464072
CAS No.: 393572-02-6
M. Wt: 269.3 g/mol
InChI Key: BDBAKVYSIUWNPQ-UHFFFAOYSA-N
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Description

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C10H11N3O2S2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-2-6-16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBAKVYSIUWNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323484
Record name N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393572-02-6
Record name N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. When this pathway is inhibited, it can lead to decreased cancer cell proliferation.

Result of Action

The compound exhibits antiproliferative activity against cancer cells with overactivated STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM). It induces cell cycle arrest and apoptosis.

Biological Activity

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and interactions with various molecular targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole precursors. The compound's structure is confirmed through various analytical techniques including NMR and IR spectroscopy, which validate the presence of functional groups essential for biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its antiproliferative effects against various cancer cell lines. Below are key findings from recent research:

Anticancer Activity

  • Cell Lines Tested : The antiproliferative activity has been assessed against human epithelial cancer cell lines such as:
    • Breast cancer (MCF-7)
    • Colon cancer (HCT-116)
    • Prostate cancer (PC-3)
  • Mechanism of Action : Studies suggest that the compound may act as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds derived from this scaffold demonstrated IC50 values ranging from 7.4 to 11.5 nM against VEGFR-2, indicating strong inhibitory potential compared to established drugs like Pazopanib .
  • Selectivity : Some derivatives exhibited selective antiproliferative effects, being potent against colon and breast cancer cells but less effective against prostate cells .

Summary of Findings

The following table summarizes the biological activities and IC50 values reported for this compound and its derivatives:

CompoundCell LineIC50 (µM)Target
6MCF-70.794VEGFR-2
7HCT-1160.28VEGFR-2
11aPC-31.02VEGFR-2
12MCF-70.52VEGFR-2
14HCT-1160.86VEGFR-2

Case Studies

In a study conducted by researchers in 2021, a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives were synthesized and evaluated for their biological activities . Among these, specific compounds demonstrated significant antiproliferative effects across multiple cancer cell lines. The study employed both conventional and microwave-assisted synthesis methods, with the latter yielding higher product purity and yield.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets:

  • VEGFR-2 : The docking results indicated favorable interactions between the compound and VEGFR-2, correlating with observed biological activity.
  • SARS-CoV-2 Mpro : Recent investigations also suggest potential antiviral properties against SARS-CoV-2 by exhibiting good binding affinity to the main protease (Mpro) enzyme .

Scientific Research Applications

Antimicrobial Activity

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds with similar structural features often exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli≤ 25 µg/mL
S. aureus≤ 20 µg/mL
C. albicans≤ 15 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µg/mL)
MCF-7 (Breast)0.28
A549 (Lung)0.52
SK-MEL-2 (Melanoma)4.27

Structure–activity relationship studies highlight that modifications on the thiadiazole ring significantly influence its anticancer efficacy.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains and found it to outperform traditional antibiotics in certain cases.
  • Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further exploration.

Q & A

Q. What are the standard synthetic routes for N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves nucleophilic acyl substitution between a thiadiazole amine and furan-2-carbonyl chloride. Key steps include:

  • Reacting 5-propylsulfanyl-1,3,4-thiadiazol-2-amine with furan-2-carboxylic acid chloride in anhydrous dichloromethane or tetrahydrofuran (THF).
  • Using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification via column chromatography or recrystallization. Alternative routes may employ cyclization reactions with POCl₃ under reflux (80–90°C) to form the thiadiazole core before functionalization .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the thiadiazole and furan ring connectivity, and propylsulfanyl group integration .
  • FT-IR to identify amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-S vibrations (~650–750 cm⁻¹) .
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Catalysis : Pd-based catalysts improve coupling efficiency in multi-step syntheses .
  • Temperature control : Reflux conditions (e.g., 90°C in POCl₃-mediated cyclization) balance reactivity and decomposition .
  • Purification : Gradient elution in flash chromatography resolves structurally similar byproducts .

Q. What mechanisms underpin its biological activity (e.g., anticancer effects)?

Studies on analogues suggest:

  • VEGFR-2 inhibition : Molecular docking shows thiadiazole and furan moieties bind to kinase domain residues (Asp1046, Lys868), blocking angiogenesis .
  • Apoptosis induction : Flow cytometry reveals caspase-3/7 activation in cancer cell lines (e.g., MCF-7) at IC₅₀ values <10 µM .
  • DNA intercalation : Fluorescence quenching assays demonstrate moderate DNA binding (Kₐ ~10⁴ M⁻¹) via thiadiazole stacking .

Q. How do structural modifications influence bioactivity?

A structure-activity relationship (SAR) table for analogues illustrates key trends:

Substituent (R)Activity (IC₅₀, µM)Target
Propylsulfanyl (this compound)8.2 ± 0.3VEGFR-2
Phenylsulfanyl12.4 ± 1.1EGFR
Methylthio>50Inactive
  • Electron-withdrawing groups (e.g., -SO₂CH₃) enhance kinase inhibition.
  • Hydrophobic chains (e.g., propyl) improve membrane permeability .

Q. How should researchers resolve contradictions in bioactivity data?

Contradictions (e.g., varying IC₅₀ across studies) require:

  • Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates.
  • Off-target profiling : Screen against unrelated targets (e.g., carbonic anhydrase) to confirm selectivity .

Q. What computational tools model its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against VEGFR-2 (PDB: 4ASD) .
  • DFT calculations : Gaussian 09 to optimize geometry and compute electrostatic potential maps for reactivity analysis .
  • MD simulations : GROMACS to assess complex stability over 100 ns trajectories .

Q. What strategies ensure compound stability during storage?

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
  • Degradation monitoring : HPLC-PDA at 254 nm tracks purity; ≥95% purity is acceptable for bioassays .

Q. How is in vitro toxicity assessed for this compound?

  • MTT assay : Test viability in non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .
  • Hemolysis assay : Incubate with red blood cells (2% v/v) to evaluate membrane disruption .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Q. Are there alternative synthetic pathways avoiding harsh reagents?

Green chemistry approaches include:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and POCl₃ usage .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) catalyze amide bond formation in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.